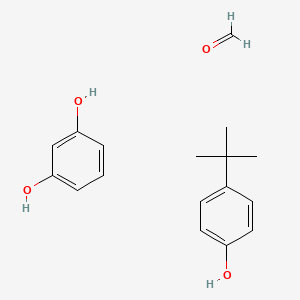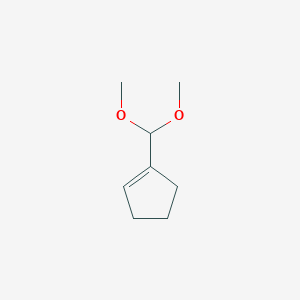
Methyl 7,12-dimethyltetraphene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 7,12-dimethyltetraphene-2-carboxylate is a chemical compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs) It is characterized by a tetraphene structure with methyl substituents at the 7 and 12 positions and a carboxylate group at the 2 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7,12-dimethyltetraphene-2-carboxylate typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of tetraphene derivatives followed by esterification. The reaction conditions often require the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride as catalysts. The process may also involve high temperatures and anhydrous conditions to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Methyl 7,12-dimethyltetraphene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into less oxidized forms, often using reagents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the tetraphene ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted tetraphene derivatives, quinones, and reduced forms of the original compound. These products have distinct chemical and physical properties that can be utilized in different applications.
科学的研究の応用
Methyl 7,12-dimethyltetraphene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying PAH behavior.
Biology: Research on its biological activity includes studies on its potential carcinogenic effects and interactions with biological macromolecules.
Medicine: Investigations into its pharmacological properties and potential therapeutic applications are ongoing.
Industry: It is utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of Methyl 7,12-dimethyltetraphene-2-carboxylate involves its interaction with cellular components. It can intercalate into DNA, disrupting normal cellular processes and potentially leading to carcinogenesis. The compound’s molecular targets include DNA, enzymes involved in metabolic pathways, and cellular receptors. Its effects are mediated through the activation of specific signaling pathways that regulate cell growth and apoptosis.
類似化合物との比較
Similar Compounds
7,12-Dimethylbenz[a]anthracene: A structurally similar compound known for its potent carcinogenic properties.
Benzo[a]pyrene: Another PAH with significant biological activity and environmental relevance.
Chrysene: A PAH with a similar ring structure but different substitution patterns.
Uniqueness
Methyl 7,12-dimethyltetraphene-2-carboxylate is unique due to its specific substitution pattern and the presence of a carboxylate group. This structural uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for specialized research applications.
特性
CAS番号 |
60786-57-4 |
|---|---|
分子式 |
C22H18O2 |
分子量 |
314.4 g/mol |
IUPAC名 |
methyl 7,12-dimethylbenzo[a]anthracene-2-carboxylate |
InChI |
InChI=1S/C22H18O2/c1-13-17-6-4-5-7-18(17)14(2)21-19(13)11-10-15-8-9-16(12-20(15)21)22(23)24-3/h4-12H,1-3H3 |
InChIキー |
CXCGCTITUOEVIL-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C=C(C=C3)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(4-Methylphenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14603479.png)
![N,N-Dimethyl-N'-{4-[(6-methylpyridin-2-yl)methoxy]phenyl}urea](/img/structure/B14603485.png)


![Bicyclo[3.2.1]octa-3,6-diene-2,8-dione](/img/structure/B14603500.png)


![3-([1,1'-Biphenyl]-4-yl)but-2-enenitrile](/img/structure/B14603526.png)



![11H-[1,3,5]triazepino[1,2-a]benzimidazole](/img/structure/B14603547.png)

